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Cholecystokinin-octapeptide (CCK-8) is a gut-derived hormone recognized as a key
physiological signal for satiation, the process that leads to the termination of a meal. Its effect
on reducing food intake has been a subject of extensive research. This guide provides a
comparative analysis of the reproducibility of CCK-8's effects on food intake across various
preclinical and clinical studies, offering insights for researchers, scientists, and drug
development professionals.

Quantitative Data on CCK-8 and Food Intake

The satiating effect of exogenously administered CCK-8 is highly reproducible across species,
although the magnitude of the effect is influenced by several experimental variables. The
following tables summarize quantitative data from key studies.

Animal Studies
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Study & 5 Route of Feeding Key Findings
ose
Species Admin. Protocol on Food Intake
Dose-dependent
Ladinig et al. Ad libitum fed, reduction of 1-
(2012), Rats 0.6,1.8,5.2 Intraperitoneal food intake hour food intake
(Sprague- nmol/kg (IP) measured during by 35%, 49%,
Dawley)[1][2] the dark phase. and 51%,
respectively.[1]
Overnight fasted,
) Marked, dose-
Kopin et al. ) food
) Intraperitoneal ) dependent
(1999), Mice 1, 10, 30 pg/kg consumption )
] (IP) decrease in food
(Wild-Type)[3] measured over )
) intake.[3]
15 minutes.
Threshold for
Strohmayer & 17.5-hour food suppression was
Smith (1987), Intraperitoneal deprivation, 30- 2 pg/kg. Males
) 1, 2, 4, 8 pg/kg ) )
Mice (Lean & (IP) minute access to  showed a linear
Obese) solid food. dose-response;
females did not.
Significant
Stallion & Continuous ] decline in food
7-day continuous ]
Grossman 11.6 pg/kg/h Intravenous (1V) consumption for

infusion.

(1989), Rats Infusion the first 4 days of
infusion.
Significant
Stacher et al. ] 16-hour food reduction in meal
Intraperitoneal

(1996), Rats
(Young & Aged)

8, 40 pg/kg

(IP)

deprivation, then

test meal.

size,
independent of

age.

Human Studies
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Study & 5 Route of Feeding Key Findings
ose
Participants Admin. Protocol on Food Intake
120-minute Dose-
Brennan et al. infusion, with a dependently
0.33, 0.66, 2.0 Intravenous (1V) )
(2007), Healthy ) ) buffet meal reduced desire to
ng/kg/min Infusion
Men offered after 90 eat and total
minutes. energy intake.
Subjects )
Food intake was
consumed a o
) significantly
Muurahainen et 500g soup
) Intravenous (1V) reduced by CCK-
al. (1988), 4 ng/kg/min ] preload, followed ) )
Infusion 8 infusion
Healthy Men by a test meal 20

mins later during

infusion.

compared to

saline.

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings.

Below are protocols from two key studies.

Protocol 1: Intraperitoneal CCK-8 Administration in Rats

(Ladinig et al., 2012)

o Subjects: Adult male Sprague-Dawley rats, ad libitum fed on standard rat chow.

e Drug Administration: Cholecystokinin-8 (CCK-8) was dissolved in 0.9% saline. Rats were

intraperitoneally (IP) injected with CCK-8 at doses of 0.6, 1.8, and 5.2 nmol/kg, or a vehicle

(saline) control.

o Feeding Paradigm: Injections were administered at the onset of the dark phase, the primary

feeding period for nocturnal animals. Food intake was continuously monitored for 1 hour

post-injection using an automated weighing system that allowed for undisturbed,

physiological eating behavior.
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Key Measurements: The primary endpoint was cumulative food intake at 1 hour. Additionally,
the microstructure of the meal, such as latency to the first meal and intermeal interval, was
analyzed.

Protocol 2: Intravenous CCK-8 Infusion in Humans
(Brennan et al., 2007)

Subjects: Ten healthy male volunteers (age 26 + 2 years).

Study Design: A double-blind, randomized, placebo-controlled crossover study where each
participant was studied on four separate occasions.

Drug Administration: On each occasion, subjects received a 120-minute intravenous infusion
of either saline (control) or CCK-8 at one of three doses: 0.33, 0.66, or 2.0 ng/kg/min.

Feeding Paradigm: After 90 minutes of the infusion, participants were presented with a
standardized, ad libitum buffet-style meal and allowed to eat until comfortably full. Energy
intake was quantified.

Key Measurements: The primary outcome was total energy intake (in kcal) from the buffet
meal. Subjective ratings of appetite and desire to eat were also collected using visual analog
scales.

Key Factors Influencing CCK-8's Effects

The reproducibility of CCK-8's satiating effect is generally high, but the specific outcomes can

be modulated by several factors:

Dose-Response Relationship: Across numerous studies in both animals and humans, CCK-8
exhibits a clear dose-dependent effect on food intake.

Route and Duration of Administration: Continuous intravenous infusions in humans and rats
have been shown to suppress intake, though tolerance can develop with long-term
administration. Intraperitoneal injections are common in rodent studies and reliably produce
acute reductions in meal size.
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e Species and Sex: While the satiating effect is conserved across species, sex differences

have been reported. For instance, one study found that male mice exhibited a linear dose-

response to CCK-8, whereas the response in female mice was non-linear.

o Age and Feeding State: The hypophagic effect of CCK-8 is observed in both young and aged

rats following a period of food deprivation. However, under free-feeding conditions, aged rats

appeared more sensitive to the anorectic effects of high-dose CCK-8 than their younger

counterparts.

e Molecular Form: The most commonly studied form is CCK-8. However, other forms like CCK-

58 also reduce food intake, though they may do so by modulating different aspects of meal

microstructure, such as the interval between meals versus the size of the meal itself.

Mechanisms and Workflows
CCK-8 Satiety Signaling Pathway

The primary mechanism for CCK-8-induced satiety involves the activation of CCK-1 receptors

(CCK1R) located on vagal afferent nerve terminals that innervate the upper gastrointestinal

tract. This signal is relayed to the nucleus of the solitary tract (NTS) in the brainstem, a key

region for integrating satiety signals.
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Caption: CCK-8 signaling pathway for satiety induction.
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Typical Experimental Workflow for a CCK-8 Food Intake
Study

The workflow for assessing the effect of a compound like CCK-8 on food intake follows a
standardized process to ensure reliable and reproducible results.
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Caption: A generalized workflow for CCK-8 food intake experiments.
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Conclusion

The body of evidence strongly supports the conclusion that the satiating effect of CCK-8 is a
robust and reproducible phenomenon. A meta-analysis of studies confirmed that CCK has a
significant effect on satiation at both physiological and pharmacological concentrations. While
the fundamental effect of reducing food intake is consistent, researchers must consider
variables such as dose, administration route, species, sex, and feeding conditions, as these
factors systematically influence the magnitude and dynamics of the response. The well-
characterized nature of CCK-8's effect makes it a foundational tool in the study of appetite
regulation and a benchmark for the development of novel satiety-enhancing therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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